molecular formula C25H21FN4O B11026789 N-(4-fluorophenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(4-fluorophenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11026789
M. Wt: 412.5 g/mol
InChI Key: NOSGYWUKDBBQPQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylphenyl group, and a dihydropyrimido[1,2-a]benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimido group. The final steps involve the addition of the fluorophenyl and methylphenyl groups.

    Preparation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Formation of Pyrimido Group: The pyrimido group is introduced by reacting the benzimidazole core with a suitable aldehyde or ketone in the presence of a base.

    Addition of Fluorophenyl and Methylphenyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorophenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H21FN4O

Molecular Weight

412.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C25H21FN4O/c1-15-6-5-7-17(14-15)23-22(24(31)28-19-12-10-18(26)11-13-19)16(2)27-25-29-20-8-3-4-9-21(20)30(23)25/h3-14,23H,1-2H3,(H,27,29)(H,28,31)

InChI Key

NOSGYWUKDBBQPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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